molecular formula C9H7Cl2NO2 B2562749 4-chloro-N-(2-chloroacetyl)benzamide CAS No. 729582-33-6

4-chloro-N-(2-chloroacetyl)benzamide

Cat. No.: B2562749
CAS No.: 729582-33-6
M. Wt: 232.06
InChI Key: MFPAFLUPDLDNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-chloroacetyl)benzamide is an organic compound with the molecular formula C9H7Cl2NO2 and a molecular weight of 232.07 g/mol . It is a derivative of benzamide, characterized by the presence of chloro and chloroacetyl functional groups. This compound is typically used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-chloroacetyl)benzamide can be achieved through the acylation of 4-chlorobenzamide with chloroacetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-chlorobenzamide+chloroacetyl chlorideThis compound+HCl\text{4-chlorobenzamide} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzamide+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated reactors and precise temperature control can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-chloroacetyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted benzamides.

    Hydrolysis: 4-chlorobenzamide and chloroacetic acid.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

Scientific Research Applications

4-chloro-N-(2-chloroacetyl)benzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chloroacetyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways by altering the function of key proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzamide
  • 2-chloro-N-(2-chloroacetyl)benzamide
  • N-(2-chloroacetyl)benzamide

Uniqueness

4-chloro-N-(2-chloroacetyl)benzamide is unique due to the presence of both chloro and chloroacetyl groups, which confer distinct reactivity and biological activity compared to other benzamide derivatives.

Properties

IUPAC Name

4-chloro-N-(2-chloroacetyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO2/c10-5-8(13)12-9(14)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPAFLUPDLDNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729582-33-6
Record name 4-chloro-N-(2-chloroacetyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.